(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Description
The compound (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a conjugated hydrazone moiety and a 5-methylfuran substituent. Its structure includes a thiazolidin-4-one core, which is a five-membered heterocyclic ring containing sulfur and nitrogen, linked to a hydrazinylidene group and a 5-methylfuran-2-ylpropylidene side chain. The (E)-configuration of the imine bonds is critical for its stereoelectronic properties, as confirmed by single-crystal X-ray analyses in related compounds . This compound is synthesized via condensation reactions involving hydrazine derivatives and carbonyl precursors, typically under reflux conditions in solvents like THF .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6- |
InChI Key |
POIFXWOTABHSKM-SDQBBNPISA-N |
Isomeric SMILES |
CC1=CC=C(O1)CC/C=N\N=C/2\NC(=O)CS2 |
Canonical SMILES |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its hydrazinylidene and furan moieties. Under acidic conditions with potassium permanganate (KMnO₄), the hydrazine group is oxidized to a diazene derivative, while the furan ring may undergo ring-opening to form dicarbonyl intermediates.
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Hydrazine oxidation | KMnO₄ in H₂SO₄ | Diazene derivative |
| Furan ring oxidation | KMnO₄, acidic medium | 2,5-Diketone intermediate |
These reactions are critical for modifying the compound’s electronic properties, influencing its applicability in materials science.
Reduction Reactions
The imine bonds (C=N) in the hydrazinylidene group are susceptible to reduction. Sodium borohydride (NaBH₄) in methanol selectively reduces these bonds, yielding a saturated hydrazine derivative.
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Imine reduction | NaBH₄ in MeOH | Saturated hydrazine-thiazolidinone |
This reduction preserves the thiazolidinone ring, making it useful for generating analogs with enhanced stability.
Substitution Reactions
The sulfur atom in the thiazolidinone ring participates in nucleophilic substitution. Alkyl halides (e.g., methyl iodide) react with the thione group (-C=S) in the presence of NaOH, replacing sulfur with oxygen or nitrogen.
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Thione substitution | R-X (alkyl halide), NaOH | Thiazolidinone with -OR or -NR₂ group |
This reactivity aligns with broader trends observed in thiazolidinone chemistry, where sulfur’s nucleophilicity enables diverse functionalization .
Cyclization and Condensation
While not directly observed for this compound, analogous thiazolidinones undergo cyclization with carbonyl compounds (e.g., aldehydes) to form fused heterocycles . For example, refluxing with indole-3-carbaldehyde in ethanol/acetic acid could yield tricyclic derivatives via Schiff base formation.
Stability Under Thermal and pH Conditions
The compound is stable under neutral conditions but degrades in strongly acidic or basic environments:
-
Acidic hydrolysis : Cleaves the hydrazine linkage, yielding furan-propanal and thiazolidinone fragments.
-
Basic conditions : Promotes ring-opening of the thiazolidinone moiety to form thiol-carbamate derivatives.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic KMnO₄, confirmed by ESR studies.
-
Substitution : Follows an SN² mechanism at the sulfur center, as evidenced by kinetic isotope effects .
This compound’s reactivity profile underscores its versatility as a scaffold in pharmaceutical and materials chemistry. Further studies should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency.
Scientific Research Applications
Chemistry
In the realm of chemistry, (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is utilized as a building block for synthesizing more complex molecules. Its structure facilitates the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets positions it as a promising candidate for developing new therapeutic agents aimed at modulating specific biochemical pathways.
Medicine
In medicinal research, this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in disease pathways, making it a valuable lead compound for drug development .
Industry
The industrial applications of this compound include its use in synthesizing advanced materials. Its unique chemical properties enable the development of polymers and other materials with tailored functionalities, which are crucial in various technological applications .
Case Study 1: Antimicrobial Activity
A recent study explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated its effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological and chemical properties depending on substituents and stereochemistry. Below is a systematic comparison of the target compound with structurally related analogues:
Structural and Electronic Modifications
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Effects :
- The 5-methylfuran group in the target compound enhances electron-richness compared to 3,4-dichlorophenyl (electron-withdrawing) in or nitrophenyl in . This likely increases nucleophilicity and influences binding interactions in biological systems.
- Thioxo (C=S) groups in and reduce ring aromaticity compared to the thiazolidin-4-one (C=O) core, altering solubility and reactivity .
Stereochemical Influence: The (E)-configuration of hydrazone bonds is conserved in the target compound and , ensuring planar conjugation critical for π-π stacking in enzyme inhibition .
Key Observations:
- The target compound’s synthesis aligns with traditional reflux methods , whereas employs microwave-assisted techniques for higher efficiency.
- Polar aprotic solvents (DMF in ) improve yields for electron-deficient aromatic substituents, while THF or ethanol is preferred for furan-containing derivatives .
Key Observations:
- The 5-methylfuran group in the target compound balances lipophilicity (LogP = 2.1) and solubility, making it more bioavailable than the highly lipophilic dichlorophenyl analogue (LogP = 3.8) .
- The hydroxybenzylidene group in improves tyrosinase inhibition due to hydrogen bonding, a feature absent in the target compound .
Biological Activity
The compound (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the furan ring and hydrazine moiety contributes to its unique reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃OS |
| Molar Mass | 211.28 g/mol |
| CAS Number | 327077-71-4 |
| Boiling Point | 347.5 ± 44.0 °C (Predicted) |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The structural features of thiazolidinones are thought to enhance their ability to disrupt microbial cell walls or interfere with metabolic processes.
Anticancer Properties
Thiazolidinones have been extensively studied for their anticancer potential. A review highlighted that certain thiazolidinone derivatives exhibited cytotoxic effects against glioblastoma cells, suggesting that this compound may also possess similar properties . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Thiazolidinone compounds have shown promise in reducing inflammation in various models. This activity is crucial for developing treatments for inflammatory diseases and conditions.
Case Studies and Research Findings
- Antitumor Activity : A study by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioma cells. Some derivatives demonstrated potent antitumor effects, indicating potential applications in cancer therapy .
- Antimicrobial Studies : Research on related thiazolidinones revealed broad-spectrum antimicrobial activity, outperforming standard antibiotics in some cases .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might inhibit specific pathways related to cancer cell survival and proliferation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one, and how can stereochemical purity be ensured?
- Methodology : Utilize a multi-step approach starting with hydrazine derivatives and Knoevenagel condensation. For example, react 3-(5-methylfuran-2-yl)propanal with hydrazine hydrate to form the hydrazone intermediate, followed by cyclization with thioglycolic acid under reflux in ethanol . Stereochemical control (E/Z isomerism) requires precise temperature modulation (e.g., 60–80°C) and catalytic acetic acid to favor the thermodynamically stable (2E) configuration. Confirm purity via HPLC with a chiral column (e.g., Chiralpak IA) and compare retention times with literature data .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- XRD : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., N–H···O interactions). Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to verify hydrazinylidene and thiazolidinone moieties. Look for characteristic shifts: δ ~10.5 ppm (NH, hydrazone), δ ~170 ppm (C=O, thiazolidinone) in NMR .
- IR : Confirm carbonyl (1650–1750 cm) and C=N (1580–1620 cm) stretches .
Q. How can researchers validate the biological activity of this compound, such as cytotoxicity or enzyme inhibition?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
- Enzyme Inhibition : Perform kinetic assays (e.g., acetylcholinesterase inhibition) using Ellman’s method. Optimize substrate concentrations (e.g., 0.1–1.0 mM acetylthiocholine) and measure absorbance at 412 nm .
Advanced Research Questions
Q. How can computational methods predict the DNA-binding affinity of this compound, and what discrepancies might arise between theoretical and experimental results?
- Methodology :
- Perform molecular docking (AutoDock Vina) using B-DNA (PDB: 1BNA) to identify binding modes. Compare ΔG values with experimental K from UV-Vis titration (Scatchard plots). Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or rigid-body docking approximations .
- Conduct DFT calculations (B3LYP/6-31G**) to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic attack sites .
Q. What experimental design principles should guide the optimization of synthetic yield and purity?
- Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters. For example:
- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0–10% acetic acid).
- Response Variables : Yield (HPLC), purity (NMR). Use central composite design and ANOVA to identify significant factors .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar thiazolidinones?
- Methodology :
- Perform meta-analysis of SAR studies. For example, compare substituent effects: electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance cytotoxicity, while methylfuran moieties improve bioavailability .
- Validate conflicting results via orthogonal assays (e.g., apoptosis vs. necrosis pathways using flow cytometry) .
Q. What strategies mitigate instability or decomposition of hydrazinylidene-thiazolidinone derivatives during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
